8,8-Dimethyl-2-azaspiro[4.5]decane
Description
8,8-Dimethyl-2-azaspiro[4.5]decane is a bicyclic compound featuring a nitrogen-containing spirocyclic scaffold. Its structure comprises a six-membered cyclohexane ring fused to a five-membered azetidine ring via a spiro junction. The two methyl groups at the C-8 position introduce steric and electronic modifications that influence its chemical reactivity and biological activity. This scaffold has been investigated for its utility in medicinal chemistry, particularly in antiviral and anticancer drug discovery .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-8-12-9-11/h12H,3-9H2,1-2H3 |
InChI Key |
LGQXXGURZQOOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the desired spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
8,8-Dimethyl-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Substituent Effects on Antiviral Activity
Evidence Highlights :
- Methylation at C-2 : Compounds with a methyl group at C-2 (e.g., 8,8-dimethyl-2-azaspiro[4.5]decane ) exhibit potent anti-coronavirus activity (EC50 = 5.5–8.1 µM), whereas unmethylated analogs are inactive .
- C-8 Bulkiness : Increasing bulkiness at C-8 (e.g., propyl, tert-butyl, or phenyl groups) enhances antiviral potency. For example:
Comparison Table :
Modifications in Anticancer Agents
Key Analogs :
- Spirogermanium (NSC 192965) : A germanium-containing derivative (2-aza-8-germanspiro[4.5]decane) demonstrated cytotoxic effects against multiple myeloma cells (IC50 ~10–20 µM). However, it lacks specificity and causes neurotoxicity .
- Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane) : This dipropyl-substituted analog inhibits multiple myeloma cell growth both in vitro and in vivo by disrupting cytokine signaling pathways .
Structural-Activity Insights :
Heteroatom Variations
1-Thia-4-azaspiro[4.5]decane Derivatives :
Comparison with Oxygen Analogs :
| Compound | Heteroatom | Key Activity | Reference |
|---|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Oxygen | Intermediate in antiviral agents | |
| 1-Thia-4-azaspiro[4.5]decane | Sulfur | Anticancer (IC50 = 10–50 µM) |
Functional Group Additions
Carboxylic Acid Derivatives :
Ester and Amide Derivatives :
- Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate : Used as a synthetic intermediate for protease inhibitors. Its ester group facilitates further functionalization .
Biological Activity
8,8-Dimethyl-2-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound has a spirocyclic structure that contributes to its biological activity. The presence of a nitrogen atom within the spiro ring allows for interactions with various biomolecules, which may influence biochemical pathways.
Research indicates that this compound interacts with specific molecular targets involved in cellular processes. Notably, it has been shown to inhibit:
- Signal Transducer and Activator of Transcription 3 (STAT3) : This pathway is crucial for cell growth and survival.
- Phosphatidylinositol 3-Kinase (PI3-K) Pathway : Inhibition of this pathway can affect cell proliferation and survival mechanisms.
Antiviral Activity
A series of studies have demonstrated that derivatives of the azaspiro[4.5]decane scaffold exhibit antiviral properties, particularly against coronaviruses. For instance:
- Compounds with methyl substituents at the C-2 position showed significant inhibitory effects on human coronavirus 229E, with effective concentrations (EC50) ranging from 5.5 to 28 µM depending on the substituents at the C-8 position .
| Compound | C-2 Substituent | C-8 Substituent | EC50 (µM) |
|---|---|---|---|
| 8m | Methyl | Propyl | 5.5 |
| 8n | Methyl | tert-butyl | 8.1 |
| 8k | Methyl | Ethyl | 18 |
| 8l | Methyl | Methyl | 28 |
Antimicrobial Activity
Additionally, related compounds have shown promising antimicrobial activity. For example, Mannich bases derived from azaspiro compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating notable activity that warrants further investigation .
Case Studies
- Study on Antiviral Efficacy : A recent study synthesized several analogs of azaspiro[4.5]decane and tested their effects on viral replication in cell cultures infected with human coronaviruses. The most potent compound exhibited an EC50 value of 5.5 µM, indicating strong antiviral potential against specific strains .
- Antimicrobial Evaluation : Another investigation focused on the synthesis of Mannich bases from azaspiro[4.5]decane derivatives revealed that certain compounds displayed higher antimicrobial activity compared to standard antibiotics, suggesting a novel approach to treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
